Mosloflavone

Catalog No.
S589863
CAS No.
740-33-0
M.F
C17H14O5
M. Wt
298.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mosloflavone

CAS Number

740-33-0

Product Name

Mosloflavone

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3

InChI Key

SIVAITYPYQQYAP-UHFFFAOYSA-N

SMILES

Array

Synonyms

4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-phenyl-, 5-Hydroxy-6,7-dimethoxy-2-phenyl-4H-chromen-4-one, 5-hydroxy-6,7-dimethoxyflavone, mosloflavone

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC

The exact mass of the compound Mosloflavon is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Mosloflavone (5-hydroxy-6,7-dimethoxyflavone) is a naturally occurring polymethoxylated flavone found in plant species such as Scutellaria baicalensis and Actinocarya tibetica. Its core structure features a flavone backbone with a specific methoxylation pattern on the A-ring, distinguishing it from more common hydroxylated flavones. This structural distinction is critical for its biological activity, particularly in research focused on inflammation, virology, and the modulation of multidrug resistance in cancer. Unlike its hydroxylated analogs, Mosloflavone's methoxy groups often confer increased metabolic stability and cell permeability, which are key considerations for experimental design and reproducibility in both in vitro and in vivo models.

Substituting Mosloflavone with structurally related but more common flavones like baicalein (its trihydroxy- precursor) or wogonin can lead to significant deviations in experimental outcomes. The presence and specific positioning of the C6 and C7 methoxy groups, as opposed to hydroxyl groups, are not minor structural details; they fundamentally alter the molecule's properties. These alterations include increased metabolic stability, which reduces degradation in long-term cell culture or in vivo applications, and modified lipophilicity, which affects membrane permeability and target engagement. For instance, the specific methoxylation pattern of Mosloflavone results in a distinct inhibitory profile against inflammatory cytokines and a specific mechanism for modulating P-glycoprotein, which is not directly replicable with its hydroxylated or differently methoxylated analogs. Therefore, choosing a generic flavone substitute based on core structure alone introduces unacceptable variables, compromising the reproducibility and validity of research findings.

Superior Potency in IL-1β Inhibition Compared to Structural Analog Negletein

In a direct comparative study of flavones isolated from Actinocarya tibetica, Mosloflavone demonstrated more potent inhibitory activity against the pro-inflammatory cytokine Interleukin-1β (IL-1β) than its co-isolated structural analog, negletein. Mosloflavone inhibited IL-1β production with an IC50 value of 6.4 µM, whereas negletein was less effective with an IC50 of 7.8 µM. Conversely, negletein was significantly more potent against TNF-α (IC50 = 0.71 µM) compared to Mosloflavone (IC50 = 16.4 µM), highlighting Mosloflavone's preferential activity profile.

Evidence DimensionInhibition of IL-1β Production (IC50)
Target Compound Data6.4 µM
Comparator Or BaselineNegletein: 7.8 µM
Quantified DifferenceMosloflavone is ~1.2-fold more potent than Negletein against IL-1β.
ConditionsAssay performed on the supernatant of mouse macrophage cell line J774A.

For studies targeting IL-1β-driven inflammatory pathways, Mosloflavone offers higher, quantifiable potency over a closely related natural analog, justifying its specific selection.

Distinct Mechanism in Overcoming Multidrug Resistance via P-glycoprotein Modulation

Mosloflavone resensitizes multidrug-resistant (MDR) cancer cells to chemotherapeutics by directly modulating the P-glycoprotein (P-gp/ABCB1) efflux pump. Mechanistic studies revealed that Mosloflavone inhibits P-gp function in an uncompetitive manner and stimulates its ATPase activity by binding to an active site distinct from that of the benchmark P-gp inhibitor verapamil. This specific mode of action, combined with its ability to reduce phospho-STAT3 levels, differentiates it from many standard P-gp inhibitors and other flavonoids, offering a dual-modulatory approach to reversing MDR.

Evidence DimensionMechanism of P-glycoprotein (P-gp) Inhibition
Target Compound DataUncompetitive inhibition; stimulates P-gp ATPase activity.
Comparator Or BaselineVerapamil (benchmark competitive inhibitor). Mosloflavone binds to a distinct active site.
Quantified DifferenceQualitative mechanistic differentiation.
ConditionsCalcein-AM uptake, rhodamine 123 efflux, and ATPase assays in P-gp-overexpressing cell lines.

This distinct, uncompetitive inhibitory mechanism makes Mosloflavone a valuable tool for studying P-gp modulation without directly competing with transported substrates, a critical factor in designing co-administration experiments.

Enhanced Metabolic Stability and Potency Conferred by Methoxylation

The methoxy groups of Mosloflavone provide a significant advantage over its hydroxylated counterparts like baicalein or chrysin. Methylation generally increases metabolic stability by protecting the phenolic groups from rapid phase II conjugation (glucuronidation and sulfation), a primary route of elimination for flavonoids. This enhanced stability can lead to higher bioavailability and more sustained compound concentration in both in vitro and in vivo systems. For example, the related 5,7-dimethoxyflavone was reported to be a 10-fold more potent inhibitor of cell proliferation than its unmethylated analog, chrysin, a difference attributed to its increased stability and bioavailability.

Evidence DimensionMetabolic Stability & Bioavailability
Target Compound DataPolymethoxylated structure, less susceptible to conjugation.
Comparator Or BaselineHydroxylated flavones (e.g., Baicalein, Chrysin), which are readily conjugated.
Quantified DifferenceUp to a 10-fold increase in potency observed for a related methoxyflavone over its hydroxylated analog.
ConditionsGeneral metabolic pathways; specific cell proliferation assay for 5,7-dimethoxyflavone vs. chrysin.

For any research involving animal models or long-term cell culture, procuring the methoxylated form (Mosloflavone) over hydroxylated analogs is a rational choice to ensure higher compound stability, bioavailability, and ultimately, more reliable and reproducible results.

Targeting IL-1β-Mediated Inflammatory Models

Based on its superior potency against IL-1β compared to close structural analogs, Mosloflavone is the preferred compound for investigating inflammatory conditions where IL-1β is a key pathological driver, such as in models of autoinflammatory syndromes or neuroinflammation.

Chemosensitization Studies in P-gp Overexpressing Cancer Models

Mosloflavone's specific, uncompetitive mechanism of P-gp inhibition makes it an ideal agent for co-administration studies with chemotherapeutics like paclitaxel or doxorubicin in MDR cancer cell lines or xenograft models that overexpress P-glycoprotein.

In Vivo Pharmacological Studies Requiring Enhanced Flavonoid Exposure

Due to the enhanced metabolic stability conferred by its methoxy groups, Mosloflavone is a more suitable choice than its hydroxylated analogs (e.g., baicalein) for in vivo studies that require sustained plasma concentrations and higher oral bioavailability to observe a therapeutic effect.

Investigating Host-Targeted Antiviral Mechanisms

Given its demonstrated activity against Enterovirus 71 by inhibiting viral protein synthesis, Mosloflavone is a valuable tool for research into host-directed therapies for picornavirus infections, where modulating host factors is a primary goal.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

298.08412354 Da

Monoisotopic Mass

298.08412354 Da

Heavy Atom Count

22

UNII

F4DL1FN60Q

Other CAS

740-33-0

Wikipedia

Mosloflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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